

# A Comparative Guide to Targeted Therapies for PIK3CA-Related Overgrowth Spectrum (PROS)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Miransertib**, a pan-AKT inhibitor, with other targeted therapies for the treatment of PIK3CA-Related Overgrowth Spectrum (PROS). The information is intended for a scientific audience to facilitate research and drug development efforts in this rare disease space.

## Introduction to PIK3A-Related Overgrowth Spectrum (PROS)

PIK3CA-related overgrowth spectrum (PROS) is a group of rare disorders caused by somatic mutations in the PIK3CA gene, leading to hyperactivation of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is crucial for cellular growth, proliferation, and survival. Its dysregulation in PROS results in mosaic, disproportionate overgrowth of various tissues.[1][2] Traditional management of PROS has largely been supportive, involving surgical debulking and other interventions to manage symptoms and complications. However, the elucidation of the underlying molecular mechanism has paved the way for the development of targeted therapies. This guide focuses on a comparison of the clinical data available for three key targeted agents: **Miransertib** (an AKT inhibitor), Alpelisib (a PI3Kα inhibitor), and Sirolimus (an mTOR inhibitor).



# Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade downstream of receptor tyrosine kinases. In PROS, a somatic activating mutation in PIK3CA leads to the constitutive activation of this pathway, driving cellular proliferation and overgrowth. The targeted therapies discussed in this guide each inhibit a key kinase in this pathway.

- Alpelisib is a selective inhibitor of the p110α catalytic subunit of PI3K, which is encoded by the PIK3CA gene. By directly targeting the mutated protein, Alpelisib aims to block the signaling cascade at its origin.
- **Miransertib** is a pan-AKT inhibitor, targeting all three isoforms of the AKT serine/threonine kinase (AKT1, AKT2, and AKT3). AKT is a central node in the pathway, downstream of PI3K.
- Sirolimus (also known as rapamycin) is an inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts further downstream of AKT.





Click to download full resolution via product page

PI3K/AKT/mTOR Signaling Pathway and Drug Targets.



### **Quantitative Data Comparison**

The following tables summarize the available quantitative data from clinical studies of **Miransertib**, Alpelisib, and Sirolimus in patients with PROS. It is important to note that direct head-to-head comparative trials are lacking, and the data presented are from separate studies with different designs.

**Table 1: Efficacy of Targeted Therapies in PROS** 

| Metric                       | Miransertib<br>(MOSAIC Study)                                         | Alpelisib (EPIK-P1<br>Study)                                                                                                                         | Sirolimus (Pooled<br>Analysis)                                                       |
|------------------------------|-----------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------|
| Primary Efficacy<br>Endpoint | Not formally assessed due to study design limitations[3]              | 27% of patients had a radiological response at Week 24 (≥20% reduction in target lesion volume)[4]                                                   | -7.2% mean change in<br>total tissue volume at<br>affected sites over 26<br>weeks[5] |
| Proportion of<br>Responders  | Data not available                                                    | 38% of patients with complete cases achieved a ≥20% reduction in target lesion volume at 24 weeks[6]                                                 | Data not available in this format                                                    |
| Lesion Volume<br>Change      | Not reported                                                          | 74% of patients<br>showed some<br>reduction in target<br>lesion volume, with a<br>mean reduction of<br>13.7%[6]                                      | -7.2% mean change<br>at affected sites[5]                                            |
| Patient-Reported<br>Outcomes | Improvements in pain and quality of life reported in some cases[7][8] | At week 24, investigators reported improvements from baseline in pain (90%), fatigue (76%), vascular malformation (79%), and limb asymmetry (69%)[6] | Not systematically reported in the pooled analysis                                   |



Table 2: Safety Profile of Targeted Therapies in PROS

| Adverse Event (AE) Profile           | Miransertib<br>(MOSAIC Study)                                                              | Alpelisib (EPIK-P1<br>Study)                                                                            | Sirolimus (Pooled<br>Analysis)                                                    |
|--------------------------------------|--------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| Any Drug-Related AE                  | 46.9% of participants[3]                                                                   | 39% of patients[6]                                                                                      | 72% of participants had at least one AE related to sirolimus[5]                   |
| Common Drug-<br>Related AEs (≥10%)   | Decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%)[3] | Diarrhea (16%),<br>hyperglycemia (12%),<br>aphthous ulcers (11%)<br>[6]                                 | Not specified in the same format, but oral ulcerations are a known side effect[2] |
| Grade 3/4 Drug-<br>Related AEs       | 2.0% (one patient with deep vein thrombosis) [3]                                           | One adult case of<br>cellulitis was<br>considered treatment-<br>related (4% of all<br>grade 3/4 AEs)[6] | 37% of participants with AEs had grade 3 or 4 severity[5]                         |
| Treatment Discontinuation due to AEs | No drug-related AEs led to early study discontinuation[3]                                  | No AEs leading to treatment discontinuation[6]                                                          | 18% of participants<br>were withdrawn due to<br>AEs[5]                            |

## **Experimental Protocols**

### Miransertib: The MOSAIC Study (NCT03094832)

The MOSAIC study was a Phase 1/2, multicenter, open-label trial designed to evaluate the safety and efficacy of **miransertib** in patients with PROS or Proteus syndrome.[3]

- Patient Population: Participants aged 2 years and older with a documented somatic PIK3CA mutation (for PROS) or AKT1 mutation (for Proteus syndrome).[3]
- Dosing Regimen: Oral **miransertib** at a starting dose of 15 mg/m² once daily for the first three 28-day cycles, with a potential increase to 25 mg/m² thereafter.[3]
- Primary Outcome: The initial primary objective was to assess clinical response. However,
   due to challenges in standardized lesion measurement across heterogeneous presentations,



the primary objective was later amended to evaluate the safety and tolerability of miransertib.[3][9]

- Efficacy Assessment: Efficacy was intended to be measured by changes in lesion size or volume from baseline using MRI and other imaging modalities. However, the lack of standardized imaging protocols and difficulties in defining lesion borders made reliable and reproducible response evaluation challenging.[9]
- Safety Assessment: Safety and tolerability were assessed based on the frequency and severity of adverse events, graded according to the Common Terminology Criteria for Adverse Events (CTCAE) Version 4.03.[10]



Click to download full resolution via product page

**Experimental Workflow of the MOSAIC Study.** 

### Alpelisib: The EPIK-P1 Study (NCT04285723)



EPIK-P1 was a retrospective chart review of pediatric and adult patients with PROS who received alpelisib through a compassionate use program.[11][12]

- Patient Population: Patients aged 2 years and older with a confirmed PIK3CA mutation and severe or life-threatening PROS manifestations requiring systemic therapy.[12]
- Dosing Regimen: Alpelisib was administered orally once daily, with doses ranging from 50 mg to 250 mg based on age and clinical factors.[4]
- Primary Outcome: The proportion of patients with a radiological response at week 24, defined as a ≥20% reduction from baseline in the sum of measurable target lesion volumes.
   [4][13]
- Efficacy Assessment: Lesion volume was assessed by blinded independent central review of imaging studies. Clinical benefit was also assessed through investigator-reported improvements in PROS-related signs and symptoms.[4][6]
- Safety Assessment: Safety data was collected from patient medical charts, including the incidence and severity of adverse events.[4]



Click to download full resolution via product page

Workflow of the EPIK-P1 Retrospective Study.



### **Sirolimus: Pooled Analysis of Open-Label Studies**

This study pooled data from three open-label studies conducted at different centers with a common protocol.[5][14]

- Patient Population: Thirty-nine participants with molecularly confirmed PROS and evidence of progressive overgrowth.[5][14]
- Dosing Regimen: Low-dose oral sirolimus, with a target plasma concentration of 2-6 ng/mL.
   [14]
- Study Design: A non-randomized, open-label design with a 26-week observational run-in period to measure baseline growth, followed by a 26-week treatment period with sirolimus.

  [14]
- Primary Outcome: The change in tissue volume at affected and unaffected sites, measured by dual-energy X-ray absorptiometry (DXA).[5][14]
- Safety Assessment: Adverse events were recorded and graded, with serious adverse events specifically defined and reviewed by an international committee.[14]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Sirolimus Adverse Event Profile in a Non-Clinical Trial Cohort of Heart Transplantation Patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety findings from the phase 1/2 MOSAIC study of miransertib for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. FDA Approval Summary: Alpelisib for PIK3CA-related Overgrowth Spectrum (PROS) -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of low-dose sirolimus in the PIK3CA-related overgrowth spectrum PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novartis.com [novartis.com]
- 7. Clinical report: one year of treatment of Proteus syndrome with miransertib (ARQ 092) PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety findings from the phase 1/2 MOSAIC study of miransertib for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome | springermedizin.de [springermedizin.de]
- 10. Safety findings from the phase 1/2 MOSAIC study of miransertib for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpelisib for treatment of patients with PIK3CA-related overgrowth spectrum (PROS) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. multivu.com [multivu.com]
- 13. FDA Approval Summary: Alpelisib for PIK3CA-Related Overgrowth Spectrum PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of low-dose sirolimus in the PIK3CA-related overgrowth spectrum PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Targeted Therapies for PIK3CA-Related Overgrowth Spectrum (PROS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560090#miransertib-versus-other-treatments-for-pik3ca-related-overgrowth-spectrum]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com